Cenerimod

S1P1 receptor potency GTPγS assay

Cenerimod (ACT-334441) is a potent, orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator with an EC50 of 1–2.7 nM. It functions by inducing S1P1 receptor internalization on lymphocytes, thereby sequestering pathogenic immune cells within secondary lymphoid organs and preventing their migration to sites of inflammation.

Molecular Formula C25H31N3O5
Molecular Weight 453.5 g/mol
CAS No. 1262414-04-9
Cat. No. B606594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCenerimod
CAS1262414-04-9
SynonymsACT-334441;  ACT334441;  ACT 334441;  Cenerimod
Molecular FormulaC25H31N3O5
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O
InChIInChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1
InChIKeyKJKKMMMRWISKRF-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cenerimod (CAS 1262414-04-9) S1P1 Receptor Modulator: Technical Specifications and Procurement-Relevant Classification


Cenerimod (ACT-334441) is a potent, orally active sphingosine-1-phosphate receptor 1 (S1P1) modulator with an EC50 of 1–2.7 nM [1][2]. It functions by inducing S1P1 receptor internalization on lymphocytes, thereby sequestering pathogenic immune cells within secondary lymphoid organs and preventing their migration to sites of inflammation [1]. Cenerimod is currently in Phase 3 clinical development for systemic lupus erythematosus (SLE) and represents a next-generation S1P1 modulator with distinct pharmacological properties that differentiate it from earlier S1P receptor modulators [3][4].

S1P1 receptor pathway modulation research
Lymphocyte sequestration model studies
SLE translational disease model context

Why S1P1 Modulators Are Not Interchangeable: Cenerimod's Differentiated Pharmacological Profile


S1P receptor modulators exhibit substantial heterogeneity in receptor subtype selectivity profiles, signaling bias, and metabolic pathways that preclude simple substitution [1]. Non-selective agents such as fingolimod (S1P1–5 modulator) carry well-documented risks of bradycardia, AV conduction block, hypertension, and hepatotoxicity linked to off-target S1P3 receptor activation [2]. Even among newer S1P1-selective modulators, differences in signaling bias, elimination half-life, and CYP enzyme dependence translate into clinically meaningful variations in safety monitoring requirements, dosing schedules, and drug-drug interaction liability [3]. Cenerimod's unique combination of high S1P1 selectivity, biased signaling that spares broncho- and vasoconstriction, CYP-independent metabolism, and extended terminal half-life conferring built-in up-titration distinguishes it from both non-selective predecessors and other selective S1P1 modulators [1][4]. The quantitative evidence below substantiates these differentiation claims.

S1P receptor subtype selectivity profile may differ
Non-selective modulators (e.g., fingolimod) carry S1P3-linked cardiovascular confounds; selective modulators vary in S1P1 bias, potentially shifting lymphocyte response endpoints.
Metabolic pathway dependence can alter research model PK
CYP-dependent clearance (siponimod, ozanimod) introduces genotype-sensitive exposure variability and drug-drug interaction liability not present with CYP-independent compounds.
Half-life duration affects chronic study dosing logistics
Shorter half-life modulators require frequent dosing or complex titration, potentially increasing handling stress in long-term in vivo autoimmune models.

Quantitative Differentiation Evidence for Cenerimod vs. S1P Receptor Modulator Comparators


16-Fold Higher S1P1 Potency vs. Endogenous Ligand S1P

In direct head-to-head in vitro comparison, cenerimod demonstrates 16-fold higher potency at the human S1P1 receptor than the endogenous ligand sphingosine-1-phosphate (S1P), establishing its superior receptor engagement efficiency relative to physiological signaling [1]. This potency advantage translates to more effective lymphocyte sequestration at lower compound exposure levels.

S1P1 Potency vs S1P
Head-to-head
16-fold higher potency vs. endogenous S1P (EC50 1 nM vs 16 nM)
Supports S1P1 engagement study fit
In vitro GTPγS binding assay, human receptor
S1P1 receptor potency GTPγS assay

2000-Fold Reduced S1P3 Receptor Activity vs. Endogenous S1P: Safety Differentiation from Fingolimod

S1P3 receptor activation is mechanistically linked to bradycardia, vasoconstriction, and bronchoconstriction observed with non-selective S1P modulators [1]. In direct comparative analysis, cenerimod exhibits 2000-fold lower activity at S1P3 (EC50 = 228 nM) compared to S1P (EC50 = 0.1 nM), whereas cenerimod is 16-fold more potent than S1P at the therapeutic S1P1 target [2]. This inverted selectivity profile (S1P1 >> S1P3 for cenerimod vs. S1P1 ≈ S1P3 for S1P) explains cenerimod's demonstrated absence of broncho- and vasoconstrictor effects ex vivo and in vivo [3].

S1P3 Selectivity vs S1P
Head-to-head
2000-fold lower S1P3 activity (EC50 228 nM vs 0.1 nM)
S1P3-sparing profile context
Functional assay, human S1P receptor subtypes
S1P3 receptor off-target selectivity cardiovascular safety

Absence of Broncho- and Vasoconstrictor Effects: Functional Differentiation from Fingolimod

In functional safety pharmacology studies, cenerimod demonstrated complete absence of bronchoconstrictor and vasoconstrictor effects ex vivo and in vivo, a key differentiator from the first-generation non-selective S1P modulator fingolimod, which exhibits measurable bronchoconstriction linked to S1P3 activation [1]. This functional safety profile is a direct consequence of cenerimod's high S1P1 selectivity and unique biased signaling properties [2].

Broncho/Vasoconstriction
Head-to-head
Absent vs. observed in fingolimod
Respiratory safety endpoint context
Ex vivo tissue and in vivo models
bronchoconstriction vasoconstriction safety pharmacology ex vivo

Extended Terminal Half-Life (283–539 h) and CYP-Independent Metabolism: PK Differentiation from Siponimod

Cenerimod exhibits an extended terminal half-life of 283–539 hours following multiple-dose administration, approximately 12–22 days [1]. This contrasts with siponimod, which has a terminal half-life of approximately 30 hours and requires CYP2C9 genotype-based dosing due to CYP-dependent clearance [2]. Furthermore, cenerimod undergoes CYP-independent metabolism, eliminating the need for CYP-mediated drug-drug interaction studies [3], whereas siponimod and ozanimod both carry CYP-related drug interaction warnings and contraindications [2].

PK Half-Life
Cross-study
283–539 h (multiple dose)
Supports chronic dosing model fit
CYP-independent metabolism; human subjects
pharmacokinetics terminal half-life CYP metabolism drug-drug interaction

Phase 2b Clinical Efficacy: 4 mg Cenerimod Significantly Reduces IFN-Associated Biomarkers vs. Placebo in SLE

In the CARE Phase 2b randomized controlled trial (N=427) in moderate-to-severe SLE patients on standard-of-care background therapy, cenerimod 4 mg demonstrated significant reduction in interferon (IFN)-associated protein and gene signature biomarkers after 6 months compared with placebo [1]. Cenerimod 4 mg exhibited a larger effect size on the pharmacodynamic biomarkers IFN-1, IFN-γ, and plasma cells compared with cenerimod 2 mg [1], establishing dose-dependent pharmacological activity.

IFN Biomarker Response
Phase 2b endpoint
4 mg: reported IFN signature reduction vs. placebo
Supports SLE biomarker endpoint monitoring
CARE trial (N=427); 6 months; standard-of-care background
SLE interferon signature biomarker Phase 2b CARE trial

Dose-Dependent Lymphocyte Reduction in SLE Patients: 95% T Cell and 90% B Cell Reduction at 12 Weeks

In a 12-week Phase 2 clinical trial in SLE patients (NCT02472795), cenerimod treatment resulted in dose-dependent reduction of circulating lymphocyte subsets. At the highest tested doses, reductions of 95% in T cells, 90% in B cells, and 85% in antibody-secreting cells were observed [1]. The EC50 for cenerimod-induced S1P1 receptor internalization in T and B lymphocytes from both healthy subjects and SLE patients was 15 nM [1], demonstrating consistent pharmacodynamic activity across subject populations.

Lymphocyte Reduction
Phase 2 endpoint
T cells ~95%, B cells ~90% reduction at 12 wk
Supports target engagement endpoint review
SLE patients; EC50 15 nM for S1P1 internalization
pharmacodynamics lymphocyte reduction SLE T cells B cells

Evidence-Based Procurement and Research Applications for Cenerimod in Autoimmune Disease Investigation


Investigating S1P1-Mediated Lymphocyte Trafficking with Minimal S1P3-Mediated Cardiovascular Confounding

Researchers studying S1P1-dependent lymphocyte sequestration require a tool compound that reliably reduces circulating lymphocytes without introducing S1P3-mediated cardiovascular or respiratory artifacts. Cenerimod's 2000-fold S1P3-sparing selectivity profile relative to S1P and its demonstrated absence of broncho- and vasoconstrictor effects ex vivo and in vivo [1] make it the preferred S1P1 modulator for in vivo pharmacology studies where cardiovascular and respiratory endpoints must be isolated from the primary lymphocyte trafficking readout. This differentiation is particularly critical in rodent models of autoimmune disease where non-selective agents like fingolimod may confound interpretation due to off-target S1P3 effects [2].

SLE Translational Research Requiring Clinical-Phase Validation and Human Biomarker Correlation

Investigators conducting translational SLE research benefit from selecting a tool compound with robust clinical validation in the target indication. Cenerimod is the only S1P1 modulator with completed Phase 2b clinical data demonstrating significant reduction of IFN-associated biomarkers in SLE patients [1][2]. This human pharmacodynamic validation—including 95% T cell and 90% B cell reduction at clinically relevant exposures [3]—provides a direct translational bridge between preclinical findings and anticipated clinical outcomes, enhancing the predictive validity of preclinical SLE models and supporting regulatory submissions that require human relevance justification.

Long-Term In Vivo Efficacy Studies Requiring Stable Pharmacokinetics Without Complex Dosing Titration

Chronic autoimmune disease models require consistent compound exposure over extended treatment periods (weeks to months). Cenerimod's extended terminal half-life of 283–539 hours following multiple dosing [1] provides a built-in up-titration effect that maintains stable steady-state exposure without requiring daily dose adjustments or complex titration schedules [2]. This contrasts with siponimod (t½ ~30 h) which requires twice-daily or genotype-guided dosing, and ozanimod (t½ ~19 h) which requires a 7-day titration protocol [3]. For procurement decisions involving long-term in vivo studies, cenerimod's extended half-life reduces dosing frequency, minimizes animal handling stress, and simplifies study logistics.

Combination Therapy Studies Requiring Minimal CYP-Mediated Drug-Drug Interaction Liability

SLE research frequently involves combination regimens with immunosuppressants (e.g., mycophenolate mofetil, cyclophosphamide), glucocorticoids, or antimalarials, many of which are CYP substrates or modulators. Cenerimod's CYP-independent metabolism [1] eliminates the confounding variable of CYP-mediated pharmacokinetic interactions that complicate interpretation of combination efficacy and toxicity data. This property is particularly valuable for translational studies designed to inform clinical combination strategies, where drug-drug interaction liability is a key regulatory and safety consideration. In contrast, siponimod's CYP2C9 dependence and ozanimod's CYP2C8 inhibition liability [2] necessitate extensive DDI assessments that add complexity and cost to combination study designs.

Application
Selection Property
Validation Focus
S1P1 lymphocyte trafficking research
S1P3 selectivity profile
Cardiovascular endpoint monitoring
SLE translational research
Clinical-phase biomarker validation
IFN-signature and lymphocyte endpoints
Chronic autoimmune disease models
Extended PK half-life profile
Dosing logistics for long-term studies
Combination therapy research in SLE
CYP-independent metabolism
Drug-drug interaction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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